1-Bromo-4-ethyl-2,3-difluorobenzene
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Overview
Description
1-Bromo-4-ethyl-2,3-difluorobenzene is an organic compound with the molecular formula C8H7BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethyl-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethyl-2,3-difluorobenzene. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-ethyl-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction Reactions: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-ethyl-2,3-difluoroanisole, while oxidation with potassium permanganate can produce 4-ethyl-2,3-difluorobenzoic acid .
Scientific Research Applications
1-Bromo-4-ethyl-2,3-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its fluorinated aromatic structure.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which 1-Bromo-4-ethyl-2,3-difluorobenzene exerts its effects is primarily through its reactivity in chemical reactions. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity by influencing the electron density on the benzene ring .
Comparison with Similar Compounds
1-Bromo-2,4-difluorobenzene: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
1-Bromo-3-fluorobenzene: Contains only one fluorine atom, resulting in different chemical properties and uses.
4-Bromo-2,3-difluorotoluene: Similar to 1-Bromo-4-ethyl-2,3-difluorobenzene but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, ethyl, and fluorine substituents makes it a valuable compound for various synthetic and industrial applications .
Properties
Molecular Formula |
C8H7BrF2 |
---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
1-bromo-4-ethyl-2,3-difluorobenzene |
InChI |
InChI=1S/C8H7BrF2/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4H,2H2,1H3 |
InChI Key |
QBQPAFXTMRGLCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)Br)F)F |
Origin of Product |
United States |
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